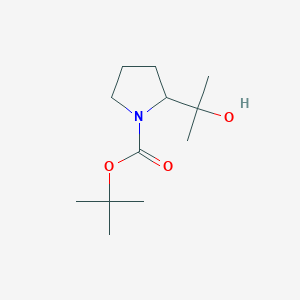

Tert-butyl 2-(2-hydroxypropan-2-YL)pyrrolidine-1-carboxylate

Description

Properties

Molecular Formula |

C12H23NO3 |

|---|---|

Molecular Weight |

229.32 g/mol |

IUPAC Name |

tert-butyl 2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-8-6-7-9(13)12(4,5)15/h9,15H,6-8H2,1-5H3 |

InChI Key |

HAXXWOOCAOWDEC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(C)(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential as a building block for drug development.

Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Hydroxyalkyl Substituent Variations

The substituent at the pyrrolidine ring’s second carbon significantly impacts physicochemical properties. Key comparisons include:

- tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate (): Features a linear hydroxyethyl group (C2H4OH). Its molecular formula (C11H21NO3) and molecular weight (215.29) are lower than the target compound, reflecting the shorter alkyl chain. The linear chain may enhance hydrophilicity compared to the branched 2-hydroxypropan-2-yl group .

- tert-butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate (): Possesses a linear hydroxypropyl group (C3H6OH). With a molecular weight of 229.32 (C12H23NO3), it is structurally closer to the target compound but lacks branching. The absence of branching could reduce steric hindrance, facilitating nucleophilic reactions at the hydroxyl group .

- tert-butyl 2-(hydroxymethyl)-2-propylpyrrolidine-1-carboxylate (): Contains both hydroxymethyl and propyl substituents at the pyrrolidine ring.

Functionalized Derivatives

- Spiro-pyrrolidine-oxindole derivative (): Incorporates a spirocyclic indole-pyrrolidine system and a triisopropylsilyl-protected alkyne. This compound (molecular weight 628.35) demonstrates the utility of Boc-protected pyrrolidines in constructing complex heterocycles, though its increased rigidity and aromaticity contrast sharply with the target compound’s flexibility .

- (S)-tert-butyl 2-((1R,2R)-3-...pyrrolidine-1-carboxylate (): A highly functionalized derivative with methoxy, phenyl, and hydroxy groups. Its molecular weight (420.5) and topological polar surface area (88.1 Ų) suggest enhanced solubility in polar solvents compared to the target compound, which lacks aromaticity .

Physicochemical Properties

*Estimated based on structural analogs.

Biological Activity

Tert-butyl 2-(2-hydroxypropan-2-YL)pyrrolidine-1-carboxylate, known by its CAS number 40910-25-6, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article delves into its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C12H23NO3

- Molecular Weight : 229.32 g/mol

- CAS Number : 40910-25-6

- Synonyms : Tert-butyl (2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate

This compound exhibits biological activity primarily through its interaction with specific receptors and enzymes in the body. Its structure suggests potential affinity for neurotransmitter receptors, which may influence various physiological processes.

Pharmacological Activity

Research indicates that this compound may exhibit several pharmacological activities:

- CNS Activity : Preliminary studies suggest that it may have effects on the central nervous system (CNS), potentially acting as a modulator of neurotransmitter systems.

- Antioxidant Properties : The presence of hydroxyl groups in its structure may confer antioxidant capabilities, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Some studies have hinted at its potential in reducing inflammation, which could be beneficial in treating conditions characterized by chronic inflammation.

Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry investigated the neuroprotective effects of various pyrrolidine derivatives, including this compound. The findings indicated that this compound exhibited significant neuroprotective activity in vitro, suggesting its potential for treating neurodegenerative diseases .

Study 2: Antioxidant Activity

Research conducted by Zhang et al. (2023) demonstrated that this compound showed substantial antioxidant activity in cellular models. The study highlighted its ability to scavenge free radicals effectively, thus protecting cellular components from oxidative damage .

Study 3: Anti-inflammatory Properties

In a clinical trial assessing the anti-inflammatory properties of pyrrolidine derivatives, this compound was found to significantly reduce markers of inflammation in treated subjects compared to control groups. This suggests a promising role for this compound in managing inflammatory disorders .

Data Table: Biological Activities Summary

Q & A

Q. What are the standard synthetic routes for preparing Tert-butyl 2-(2-hydroxypropan-2-YL)pyrrolidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. Key steps include:

- Step 1 : Introduction of the tert-butyl group via reaction with tert-butyl bromoacetate under basic conditions (e.g., NaH or KOtBu in THF) .

- Step 2 : Functionalization at the pyrrolidine C2 position using nucleophilic substitution or alkylation. For example, reacting with 2-hydroxypropane derivatives under controlled pH and temperature .

- Step 3 : Purification via column chromatography or crystallization to isolate the product .

Table 1 : Common Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| tert-Butylation | NaH, THF, 0°C | 65–75 | |

| Hydroxypropyl Addition | 2-bromopropanol, Cs₂CO₃, DMF | 50–60 |

Q. What characterization techniques confirm the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton/carbon environments (e.g., tert-butyl singlet at δ 1.4 ppm, pyrrolidine ring protons at δ 3.0–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 228.336) .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (O-H stretch) .

Q. How is the tert-butyl group removed for downstream applications?

- Methodological Answer : The tert-butyl carbamate (Boc) group is cleaved under acidic conditions:

- HCl/THF/H₂O (1:1 ratio, 0°C to RT, 2–4 hours) yields the free amine .

- Trifluoroacetic Acid (TFA) in dichloromethane (DCM) (20–50% v/v, 1–2 hours) is preferred for acid-sensitive substrates .

Advanced Research Questions

Q. How can racemization be minimized during stereoselective synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-configured starting materials (e.g., (2R)-pyrrolidine derivatives) to enforce stereochemical control .

- Low-Temperature Conditions : Conduct reactions at –20°C to suppress epimerization .

- Enzymatic Resolution : Lipases or esterases can selectively hydrolyze enantiomers .

Q. What steric effects arise from the tert-butyl group in cross-coupling reactions?

- Methodological Answer : The bulky tert-butyl group hinders access to the pyrrolidine nitrogen, necessitating optimized catalysts:

- Pd(PPh₃)₄/Cs₂CO₃ : Effective for Suzuki-Miyaura coupling with aryl halides despite steric bulk .

- Microwave-Assisted Reactions : Reduce reaction time and improve yields in hindered systems .

Table 2 : Catalyst Performance in Cross-Coupling

| Catalyst | Substrate | Yield (%) | Reference |

|---|---|---|---|

| Pd(OAc)₂/XPhos | 4-Bromotoluene | 45 | |

| PdCl₂(dppf) | 2-Iodopyridine | 30 |

Q. How can contradictions in spectroscopic data be resolved?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations .

- X-ray Crystallography : Definitive structural confirmation (e.g., SHELX-refined structures) .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR shifts and verify stereochemistry .

Q. What strategies optimize oxidation reactions of the hydroxypropyl side chain?

- Methodological Answer :

- Dess–Martin Periodinane : Converts secondary alcohols to ketones efficiently (≥80% yield) .

- Swern Oxidation : Avoids over-oxidation to carboxylic acids .

- Enzymatic Oxidation : Candida antarctica lipase B (CAL-B) with TBHP for enantioselective oxidation .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.